molecular formula C12H9ClFN3S B2384646 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole CAS No. 1001519-10-3

1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole

Cat. No.: B2384646
CAS No.: 1001519-10-3
M. Wt: 281.73
InChI Key: BARMZCOMRCCNLP-UHFFFAOYSA-N
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Description

Structural Overview and Significance in Pyrazole Chemistry

1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole (CAS 1001519-10-3) is a heterocyclic compound characterized by a pyrazole core substituted at the 1-position with a 2-chloro-6-fluorobenzyl group, at the 3-position with an isothiocyanato (-N=C=S) group, and at the 5-position with a methyl group. Its molecular formula is C₁₂H₉ClFN₃S , with a molecular weight of 281.74 g/mol . The chloro and fluoro substituents on the benzyl ring introduce distinct electronic effects, enhancing both steric bulk and electron-withdrawing properties, which influence reactivity and potential biological interactions.

Key Structural Features

  • Pyrazole Ring : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • 2-Chloro-6-Fluorobenzyl Group : Provides aromaticity and halogen-mediated electronic effects.
  • Isothiocyanato Group : A reactive functional group enabling nucleophilic substitution and cyclization reactions.
  • Methyl Group : Contributes to steric hindrance and electron-donating effects at the 5-position.

Spectroscopic Identifiers

Property Value Source
SMILES CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N=C=S
InChI InChI=1S/C12H9ClFN3S/c1-8-5-12(15-7-18)16-17(8)6-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3
Boiling Point 434.1 ± 45.0 °C at 760 mmHg

This compound belongs to the pyrazole class of heterocycles, which are widely recognized for their versatility in medicinal chemistry and agrochemical synthesis. The isothiocyanato group distinguishes it from simpler pyrazole derivatives, enabling targeted functionalization for drug discovery.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-5-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3S/c1-8-5-12(15-7-18)16-17(8)6-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARMZCOMRCCNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole serves as a versatile building block in organic synthesis. Its isothiocyanate functional group allows for various chemical transformations, including:

  • Substitution Reactions : The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Reaction TypeExample Reaction
Nucleophilic SubstitutionIsothiocyanate + Amines → Thioureas
OxidationIsothiocyanate → Sulfonyl derivatives
ReductionIsothiocyanate → Amines

Biology

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that the compound exhibits activity against various pathogens.
  • Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in drug development:

  • Targeting Biological Pathways : The interaction of the isothiocyanate group with proteins can lead to covalent modifications that affect enzyme activity and protein function.
  • Potential Drug Development : Its unique structure makes it a candidate for developing drugs aimed at specific diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound is utilized in:

  • Specialty Chemicals : It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis. The mechanism was attributed to the compound's ability to modify key signaling proteins involved in cell survival.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against bacterial strains resistant to conventional antibiotics. The findings revealed that it exhibited potent antimicrobial activity, suggesting potential use as an alternative therapeutic agent in treating resistant infections.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function . The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Variations in the Benzyl Group

The 2-chloro-6-fluorobenzyl group in the target compound distinguishes it from related derivatives:

  • 1-(4-Methoxybenzyl)piperazine : The methoxy group enhances polarity, suggesting that the target compound’s fluorinated benzyl group may balance lipophilicity and metabolic stability better .

Pyrazole Core Modifications

  • N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine (GSK613): This analog () replaces the isothiocyanate group with a thiadiazol-2-amine.

Functional Group Replacements

  • 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole: The azetidine and methoxyphenoxy groups () introduce conformational rigidity and hydrogen-bonding capacity, contrasting with the target compound’s isothiocyanate group, which may enable irreversible inhibition mechanisms .

Table 1: Key Comparisons of Structural Analogues

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
Target Compound 2-Cl-6-F-benzyl, -NCS, 5-Me-pyrazole High reactivity (NCS), moderate lipophilicity
GSK613 2-Cl-6-F-benzyl, thiadiazol-2-amine Antitubercular activity (InhA inhibition)
1-(3,4-Dichlorobenzyl)piperazine 3,4-Cl2-benzyl, piperazine Increased steric hindrance
4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole Azetidine, methoxyphenoxy Conformational rigidity, potential CNS activity

Implications for Drug Design

  • Reactivity vs. In contrast, GSK613’s thiadiazol-2-amine group prioritizes non-covalent interactions, enhancing pharmacokinetic profiles .
  • Halogen Effects : The 2-chloro-6-fluoro substitution optimizes steric and electronic effects compared to 3,4-dichloro or methoxy variants, balancing target engagement and solubility .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole (CAS No. 1001519-10-3) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural components that confer various biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C12H9ClFN3SC_{12}H_{9}ClFN_{3}S, with a molar mass of approximately 281.74 g/mol . The compound features a pyrazole ring substituted at specific positions, which is critical for its biological interactions.

Biological Activity Overview

Research has indicated that compounds within the pyrazole family exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibition properties. The specific compound has been evaluated for several pharmacological effects:

1. Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human cancer cell lines in vitro, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models, suggesting its potential use in treating inflammatory diseases . In particular, the compound's ability to modulate inflammatory pathways may make it a candidate for further development in anti-inflammatory therapies.

3. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness was particularly noted against E. coli and S. aureus, showcasing its potential as an antibacterial agent . The presence of the isothiocyanate group is believed to enhance its antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Cytokine Modulation : By affecting cytokine production, it can alter immune responses and reduce inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Selvam et al.Synthesized derivatives showed high MAO-B inhibitory activity alongside anti-inflammatory effects comparable to standard drugs .
Burguete et al.Demonstrated antimicrobial activity against multiple bacterial strains; modifications in structure enhanced efficacy .
Chovatia et al.Evaluated anti-tubercular properties, revealing significant inhibition against Mycobacterium tuberculosis strains .

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole, and how can reaction progress be monitored effectively?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

  • Benzyl group introduction: Reacting a pyrazole precursor (e.g., 5-methyl-1H-pyrazole) with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the benzyl-substituted intermediate .
  • Isothiocyanate introduction: Treating the intermediate with thiophosgene or a thiocarbonyl transfer reagent (e.g., Lawesson’s reagent) to introduce the isothiocyanate (-N=C=S) group .
  • Monitoring: Use thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) to confirm purity and minimize by-products .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the 2-chloro-6-fluorobenzyl group (e.g., aromatic proton signals at δ 7.33–7.62 ppm) and pyrazole/isothiocyanate moieties .
  • Infrared (IR) Spectroscopy: Identify the isothiocyanate group via a strong absorption band near 2050–2150 cm⁻¹ .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 259.013 for related intermediates) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the introduction of the isothiocyanate group?

Methodological Answer:

  • Solvent Selection: Use anhydrous solvents (e.g., dioxane or THF) to prevent hydrolysis of the isothiocyanate group .
  • Temperature Control: Maintain reflux conditions (e.g., 80–100°C) to ensure complete conversion while avoiding thermal degradation .
  • Catalyst Screening: Test alternatives to Lawesson’s reagent (e.g., phosphorus pentasulfide) to improve selectivity .
  • By-Product Analysis: Employ HPLC-MS to identify side products (e.g., thiourea derivatives) and adjust stoichiometry or reaction time accordingly .

Q. What in vivo models are suitable for evaluating the biological activity of this compound, and how can efficacy be quantitatively assessed?

Methodological Answer:

  • Schistosomiasis Models: Use Schistosoma mansoni-infected mice to assess antiparasitic activity. Administer the compound orally (e.g., 75–150 mg/kg) and compare worm burden reduction against controls .
  • Quantitative Metrics: Calculate efficacy as percentage reduction in adult worms (e.g., 50% reduction at 150 mg/kg) and egg counts in liver/intestine tissues via histopathology .
  • Toxicity Screening: Evaluate cytotoxicity in peripheral blood mononuclear cells (PBMCs) at concentrations ≤100 µM to establish safety margins .

Q. How does the electronic nature of the 2-chloro-6-fluorobenzyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects: The chloro and fluoro groups increase electrophilicity at the benzyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols) .
  • Steric Considerations: The ortho-chloro and meta-fluoro arrangement may hinder bulkier nucleophiles, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Computational Validation: Perform density functional theory (DFT) calculations to map electron density distribution and predict reactive sites .

Q. What computational methods are recommended to predict binding affinities of this compound with potential enzymatic targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cytochrome P450 or kinases). Focus on the isothiocyanate group’s covalent binding potential .
  • Molecular Dynamics (MD): Run 100-ns MD simulations in explicit solvent to assess binding stability and identify key residues (e.g., cysteine thiols) for covalent modification .
  • Free Energy Perturbation (FEP): Quantify binding energy changes upon substituent modification (e.g., replacing chloro with bromo) to guide SAR studies .

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